![molecular formula C21H21NO10S B14890442 9-[4-(Dimethylamino)phenyl]-2,6,7-trihydroxyxanthen-3-one;sulfuric acid;hydrate](/img/structure/B14890442.png)
9-[4-(Dimethylamino)phenyl]-2,6,7-trihydroxyxanthen-3-one;sulfuric acid;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(4’-Dimethylaminophenyl)-2,6,7-trihydroxyfluorone sulfate hydrate . It is a complex organic molecule with a molecular formula of C21H17NO5.H2O.H2O4S and a molecular weight of 479.46 g/mol . This compound is a derivative of fluorone, a class of compounds known for their fluorescent properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4’-Dimethylaminophenyl)-2,6,7-trihydroxyfluorone sulfate hydrate typically involves the reaction of 4-dimethylaminobenzaldehyde with resorcinol under acidic conditions to form the fluorone core. The resulting product is then sulfonated using sulfuric acid to yield the sulfate hydrate form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The final product is often purified using recrystallization techniques to obtain the desired sulfate hydrate form.
Analyse Des Réactions Chimiques
Types of Reactions
9-(4’-Dimethylaminophenyl)-2,6,7-trihydroxyfluorone sulfate hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Electrophilic substitution reactions often use reagents like or under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated fluorone derivatives.
Applications De Recherche Scientifique
9-(4’-Dimethylaminophenyl)-2,6,7-trihydroxyfluorone sulfate hydrate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye in various analytical techniques.
Biology: Employed in fluorescence microscopy to stain biological samples.
Medicine: Investigated for its potential use in diagnostic imaging.
Industry: Utilized in the manufacturing of fluorescent markers and sensors.
Mécanisme D'action
The compound exerts its effects primarily through its fluorescent properties. When exposed to light of a specific wavelength, the compound absorbs the energy and re-emits it as visible light. This fluorescence is due to the electronic transitions within the fluorone core. The molecular targets and pathways involved include interactions with cellular components that can be visualized using fluorescence microscopy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorescein: Another widely used fluorescent dye with similar applications.
Rhodamine: Known for its strong fluorescence and used in similar applications.
Eosin: A fluorescent dye used in histology and cytology.
Uniqueness
9-(4’-Dimethylaminophenyl)-2,6,7-trihydroxyfluorone sulfate hydrate is unique due to its specific fluorescent properties, which make it particularly useful in applications requiring high sensitivity and specificity. Its sulfate hydrate form also enhances its solubility and stability compared to other fluorone derivatives .
Propriétés
Formule moléculaire |
C21H21NO10S |
|---|---|
Poids moléculaire |
479.5 g/mol |
Nom IUPAC |
9-[4-(dimethylamino)phenyl]-2,6,7-trihydroxyxanthen-3-one;sulfuric acid;hydrate |
InChI |
InChI=1S/C21H17NO5.H2O4S.H2O/c1-22(2)12-5-3-11(4-6-12)21-13-7-15(23)17(25)9-19(13)27-20-10-18(26)16(24)8-14(20)21;1-5(2,3)4;/h3-10,23-25H,1-2H3;(H2,1,2,3,4);1H2 |
Clé InChI |
ZDZCHZFQURQUOV-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O.O.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclohexyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14890369.png)

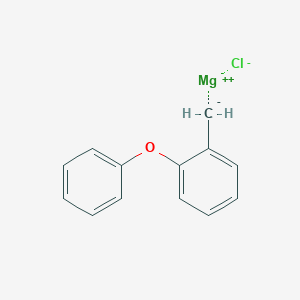
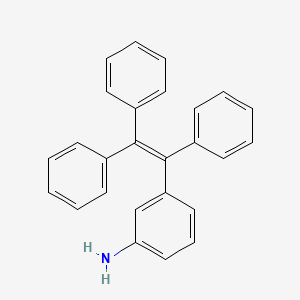
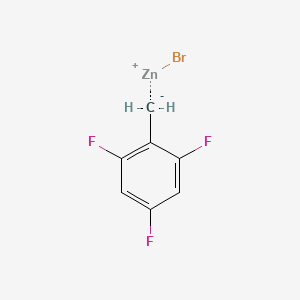
![tert-Butyl ((3aS,6S,7aS)-2-oxooctahydrobenzo[d]oxazol-6-yl)carbamate](/img/structure/B14890401.png)

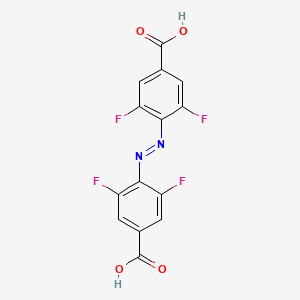
![Methyl 4-(2-oxoethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14890415.png)
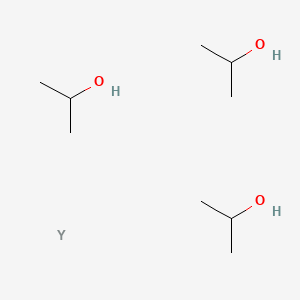
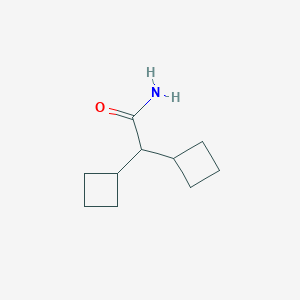
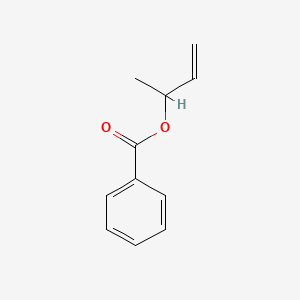
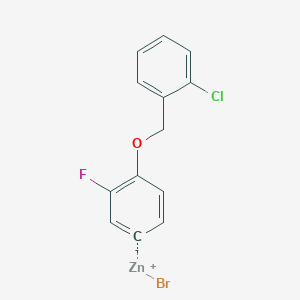
![tert-Butyl (2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]-4-methylpentanoate](/img/structure/B14890458.png)
